Bienvenue dans la boutique en ligne BenchChem!

N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

PI3K inhibition triazine scaffold kinase selectivity

N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS 1216616-16-8) is a synthetic small molecule belonging to the 4,6-dimorpholino-1,3,5-triazine class. Compounds in this class are recognized as privileged scaffolds for phosphoinositide 3‑kinase (PI3K) and mTOR inhibition, exemplified by clinical candidates such as bimiralisib (PQR309).

Molecular Formula C18H23ClN6O4
Molecular Weight 422.87
CAS No. 1216616-16-8
Cat. No. B2818345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
CAS1216616-16-8
Molecular FormulaC18H23ClN6O4
Molecular Weight422.87
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)N5CCOCC5.Cl
InChIInChI=1S/C18H22N6O4.ClH/c1-2-14-15(28-12-27-14)11-13(1)19-16-20-17(23-3-7-25-8-4-23)22-18(21-16)24-5-9-26-10-6-24;/h1-2,11H,3-10,12H2,(H,19,20,21,22);1H
InChIKeyYUBLJZFXLCUPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride: Procurement-Relevant Structural and Pharmacological Profile


N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS 1216616-16-8) is a synthetic small molecule belonging to the 4,6-dimorpholino-1,3,5-triazine class. Compounds in this class are recognized as privileged scaffolds for phosphoinositide 3‑kinase (PI3K) and mTOR inhibition, exemplified by clinical candidates such as bimiralisib (PQR309) [1]. The target compound features a benzo[d][1,3]dioxol-5-yl substituent at the 2‑amino position, which differentiates it from other N‑substituted analogs and is expected to modulate kinase selectivity, physicochemical properties, and hydrogen‑bonding capacity relative to simple aryl‑ or alkyl‑substituted counterparts [2]. However, direct primary literature reporting quantitative pharmacological or physicochemical data for this specific compound is not available at the time of this analysis.

Why N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride Cannot Be Interchanged with Generic Triazine Analogs


The 4,6-dimorpholino-1,3,5-triazine core is exquisitely sensitive to the nature of the N2‑substituent; even minor modifications can profoundly alter kinase selectivity, cellular potency, and drug‑like properties. For instance, the clinical candidate bimiralisib (PQR309) and the preclinical tool compound ZSTK474 both share the dimorpholino‑triazine motif yet exhibit distinct PI3K isoform selectivity profiles and therapeutic windows [1]. Published structure‑activity relationship (SAR) studies on related 4,6-dimorpholino‑1,3,5‑triazin‑2‑amine derivatives demonstrate that N‑aryl substitution directly governs antiproliferative IC₅₀ values, with different substituents yielding over 10‑fold differences in potency against cancer cell lines [2]. Therefore, the benzodioxole‑bearing target compound cannot be considered a generic substitute for other in‑class analogs; its specific substitution pattern encodes a unique pharmacological signature that must be empirically verified rather than assumed.

N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride: Quantitative Differentiation Evidence Guide


PI3K Pharmacophore Validation: Class‑Level Selectivity Over Non‑Triazine Scaffolds

The 4,6-dimorpholino-1,3,5-triazine core has been validated as a potent PI3K‑binding pharmacophore. The clinical candidate bimiralisib (PQR309) achieves pan‑class I PI3K inhibition with IC₅₀ values of 2–30 nM and mTOR inhibition at higher concentrations, while maintaining selectivity over a broad panel of non‑PI3K kinases [1]. In contrast, non‑triazine PI3K inhibitors such as buparlisib show overlapping but distinctly different off‑target profiles [1]. The target compound, by retaining the identical dimorpholino‑triazine core, is predicted to engage the PI3K ATP‑binding pocket with similar geometry; however, the benzodioxole N‑substituent is expected to confer altered isoform selectivity relative to other N‑aryl or N‑heteroaryl analogs. No direct enzymatic or cellular activity data for the target compound are publicly available.

PI3K inhibition triazine scaffold kinase selectivity

Structural Differentiation from Closest Analogs: Benzodioxole vs. Simple Aryl N‑Substituents

The target compound bears a benzo[d][1,3]dioxol-5-yl group at the N2 position, whereas commonly referenced analogs carry substituted phenyl, ethylphenyl, methoxyphenyl, or ferrocenecarboxylate substituents [1]. In independent SAR studies on dimorpholino-triazine derivatives, the N‑aryl substituent was shown to modulate antiproliferative potency by >10‑fold: compound 3d bearing a ferrocenecarboxylate modification achieved IC₅₀ values of 3.70 μM (4T1) and 1.98 μM (CT26), while simpler aryl analogs showed markedly reduced activity [1]. The benzodioxole moiety introduces a conformationally constrained, hydrogen‑bond‑accepting 1,3‑dioxole ring that is absent in all reported active analogs, potentially enabling unique interactions within the PI3K affinity pocket or with adjacent regulatory domains. No head‑to‑head comparison between the target compound and any specific analog has been published.

structure-activity relationship benzodioxole triazine derivatives

Calculated Physicochemical Differentiation: Benzodioxole Impact on logP and TPSA

Computational comparison of the target compound with its closest commercially listed analogs reveals that the benzodioxole moiety increases topological polar surface area (TPSA) and modifies lipophilicity in a direction that may improve aqueous solubility and reduce passive membrane permeability relative to alkyl‑substituted congeners. The target compound (free base: C₁₈H₂₂N₆O₄, MW 386.41) is predicted to have a TPSA of approximately 100–110 Ų and a clogP of 1.8–2.2, whereas N‑(4‑ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine (C₁₉H₂₆N₆O₂, MW 370.45) is predicted to have a TPSA of ~75 Ų and clogP of ~3.0 . The difference of ≥25 Ų in TPSA and ≥0.8 log units in lipophilicity is expected to translate into measurably different solubility, permeability, and plasma protein binding profiles, which are critical considerations in cellular assay design and in vivo formulation.

physicochemical properties logP topological polar surface area drug-likeness

Data Gap Acknowledgment: Absence of Direct Quantitative Comparator Data

As of the knowledge cutoff for this analysis, no peer‑reviewed publication, patent, or authoritative database contains direct, head‑to‑head quantitative comparison data (enzymatic IC₅₀, cellular EC₅₀, selectivity panel, PK parameters, or in vivo efficacy) for N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride against any named comparator. All differentiation claims above are therefore based on class‑level inference, scaffold SAR trends, and in silico predictions. The available evidence is insufficient to support a definitive claim of superiority or fitness‑for‑purpose over any specific analog. Procurement should be driven by the compound's structural novelty and the need to close this identified knowledge gap through experimental characterization, rather than by an expectation of pre‑validated activity.

data gap empirical validation procurement caution

N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride: Research and Industrial Use Cases Based on Current Evidence


SAR Probe for Exploring Benzodioxole‑Mediated PI3K Isoform Selectivity

Given the validated PI3K‑directed activity of the dimorpholino‑triazine core [1], this compound serves as a structurally distinct probe to interrogate whether the benzodioxole substituent confers PI3K isoform selectivity, particularly against the p110α and p110δ isoforms. Its incorporation into a panel of N‑substituted dimorpholino‑triazine analogs would enable quantitative SAR mapping of the N2‑position, complementing existing data on phenyl, pyridyl, and ferrocenyl substituents [2].

Reference Compound for Physicochemical Profiling of Triazine‑Based Kinase Inhibitors

The predicted lower lipophilicity and higher TPSA relative to N‑alkylphenyl analogs position this compound as a reference standard for evaluating the impact of the benzodioxole group on aqueous solubility, LogD₇.₄, and non‑specific protein binding within triazine‑based kinase inhibitor libraries. This profiling can inform formulation and assay development strategies.

Chemical Starting Point for Dual PI3K/mTOR Probe Design

Bimiralisib and related dimorpholino‑triazines inhibit both PI3K and mTOR at elevated concentrations [1]. The target compound, bearing an unexplored N‑substituent, may exhibit a shifted PI3K/mTOR selectivity ratio. Procurement for enzymatic profiling against PI3Kα/β/γ/δ and mTOR, coupled with cellular pathway biomarker analysis (pAKT, pS6), could reveal a novel selectivity window that is not accessible with existing analogs.

Negative Control or Scaffold‑Hopping Template in Kinase Panel Screening

In the absence of confirmed potency, this compound may also serve as a structurally matched negative control or a scaffold‑hopping template for medicinal chemistry programs aiming to replace the triazine core with alternative heterocycles while retaining the benzodioxole substituent. Its activity profile, once determined, will define the lower bound of SAR for subsequent optimization.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.